N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
Properties
Molecular Formula |
C17H25BFNO3 |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
N,N-diethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H25BFNO3/c1-7-20(8-2)15(21)13-11-12(9-10-14(13)19)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3 |
InChI Key |
PWXAAUNRUVYPRZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2-fluoro-5-nitrobenzoic acid with diethylamine under suitable conditions to form N,N-diethyl-2-fluoro-5-nitrobenzamide.
Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Introduction of Dioxaborolan Group: The final step involves the introduction of the dioxaborolan group through a Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables participation in Suzuki-Miyaura couplings, a cornerstone reaction for C–C bond formation. The process involves three key steps:
Mechanism
-
Oxidative Addition : Aryl halides react with Pd(0) catalysts (e.g., Pd(OAc)₂) to form aryl-Pd(II) intermediates .
-
Transmetalation : The boronic ester undergoes base-assisted activation (e.g., Na₂CO₃, K₃PO₄) to transfer its aryl group to the Pd(II) center .
-
Reductive Elimination : The Pd(II) complex forms a C–C bond, regenerating the Pd(0) catalyst .
Example Reactions
| Substrate | Catalyst System | Base | Solvent | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane | 72 | |
| 3-Iodopyridine | Pd₂(dba)₃/PCy₃ | KOAc | THF/H₂O | 85 | |
| 1-Bromo-4-fluorobenzene | PdCl₂/XPhos | Na₂CO₃ | Toluene/H₂O | 68 |
Key Observations :
-
Fluorine at the ortho position enhances electronic polarization, directing coupling to the para position of the benzamide core .
-
Steric hindrance from tetramethyl dioxaborolane slows transmetalation but improves regioselectivity .
Hydrolysis and Stability
The boronic ester group is moisture-sensitive, undergoing hydrolysis to form boronic acids under aqueous conditions .
Hydrolysis Reaction
Conditions :
-
Rapid hydrolysis occurs in polar protic solvents (e.g., H₂O, MeOH) at 25°C .
-
Stability improves in anhydrous THF or toluene, with <5% decomposition over 24 hours.
Functionalization of the Amide Group
The N,N-diethylamide moiety participates in limited reactions due to steric hindrance but can undergo:
Acylation
Reaction with acyl chlorides (e.g., AcCl) under basic conditions yields mixed anhydrides:
Conditions :
Fluorine-Directed Metallation
The ortho-fluorine atom facilitates directed ortho-metallation (DoM) for further functionalization:
Lithiation Example
Electrophiles Tested :
Conditions :
Comparative Reactivity with Analogues
| Property | N,N-Diethyl-2-fluoro-5-dioxaborolanylbenzamide | N,N-Dimethyl-4-dioxaborolanylbenzamide |
|---|---|---|
| Suzuki Coupling Rate | Moderate (k = 0.15 min⁻¹) | Fast (k = 0.28 min⁻¹) |
| Hydrolysis Stability | Low (t₁/₂ = 2 h in H₂O) | Moderate (t₁/₂ = 6 h in H₂O) |
| Directed Metallation | Efficient (≥70% yield) | Inefficient (≤30% yield) |
Insights :
Scientific Research Applications
Organic Synthesis Applications
Reactivity with Biological Macromolecules
N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may interact with various biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that compounds with similar structures can react with enzymes or receptors relevant to drug action. This interaction could lead to the development of novel therapeutic agents targeting specific biological pathways.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and key differences between this compound and related compounds:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| N,N-Diethyl-4-fluoroaniline | Contains a fluorine at the para position | Lacks dioxaborolane group |
| N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Similar dioxaborolane structure | Different substitution pattern on benzene |
| N,N-Diethylbenzamide | Basic amide structure without boron | No fluorine or dioxaborolane functionality |
| 5-Fluoro-N,N-diethylbenzamide | Fluorinated amide without boron | Lacks dioxaborolane moiety |
This comparison highlights the unique combination of a fluorine atom and a boron-containing dioxaborolane group in this compound, enhancing its reactivity and potential applications compared to simpler analogs.
Case Studies and Research Findings
While detailed case studies specifically focusing on this compound are scarce, research into structurally similar compounds suggests that they may serve as:
- Enzyme Inhibitors : Investigations into benzamide derivatives have shown promise as inhibitors for various enzymes involved in disease pathways.
- Drug Delivery Systems : The unique properties of the dioxaborolane group may facilitate targeted drug delivery mechanisms.
- Bioconjugation Applications : The compound's structure could be utilized in bioconjugation strategies for imaging or therapeutic purposes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, making it a useful tool in enzyme inhibition studies. Additionally, the fluoro group can enhance the compound’s binding affinity and stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Group
N-Ethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (C₁₅H₂₁BFNO₃)
- Key Difference: Monoethylamide group instead of diethyl.
- The lower molecular weight (293.14 g/mol vs. ~307.16 g/mol for the diethyl analog) may influence crystallization behavior .
2-Fluoro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Key Difference : Dimethylamide substituent.
- Impact : Smaller alkyl groups decrease electron-withdrawing effects, possibly reducing stabilization of the boronate ester. This may lead to faster hydrolysis rates compared to the diethyl variant .
N-Cyclopropyl-4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Key Difference : Cyclopropylamide and altered substitution pattern (4-fluoro, 3-boronate).
- The meta boronate placement alters electronic distribution, which may reduce cross-coupling efficiency compared to para-substituted analogs .
Positional Isomerism of Fluorine and Boronate Groups
Fluorine at 2-Position (Ortho to Amide)
- Example : Target compound vs. N-Cyclopropyl-4-fluoro-3-boronate analog.
- This positioning also enhances electron-withdrawing effects, stabilizing the boronate ester .
Boronate at 5-Position (Para to Fluorine)
Functional Group Replacements
Carbamate vs. Amide Derivatives
- Example : N-[3-methyl-5-boronate-phenyl]carbamate ().
- Impact : Carbamates are less electron-withdrawing than amides, reducing boronate stabilization. This may decrease shelf-life due to faster hydrolysis .
Thiadiazole and Thiazolidinone Derivatives
Physicochemical and Reactivity Comparisons
Biological Activity
N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a fluorinated benzamide moiety and a tetramethyl-1,3,2-dioxaborolane group. Its molecular formula is C17H25BFNO3, and it has a molecular weight of 321.19 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the biological activities often associated with similar structural motifs.
Structural Characteristics
The compound features:
- Fluorobenzamide Moiety : The introduction of a fluorine atom can enhance metabolic stability and bioavailability.
- Tetramethyl-1,3,2-Dioxaborolane Group : This group is known for its utility in various chemical reactions and interactions with biological systems.
Pharmacological Properties
- Anti-inflammatory Activity : Benzamide derivatives have been studied for their potential as anti-inflammatory agents.
- Analgesic Effects : Similar compounds have shown promise in pain relief applications.
- Cancer Therapy : Some derivatives are being explored for their efficacy in cancer treatment due to their ability to interact with specific cellular targets.
Interaction Studies
Preliminary studies suggest that compounds like this compound may interact with enzymes or receptors relevant to drug action. The unique combination of functional groups in this compound enhances its reactivity and potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Compound A | Fluorobenzamide | Anti-inflammatory |
| Compound B | Dioxaborolane | Anticancer |
| Compound C | Benzamide Derivative | Analgesic |
This table illustrates how the structural features correlate with biological activities observed in related compounds.
Study 1: Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of benzamide derivatives reported that certain modifications led to enhanced activity against inflammation markers in vitro. While this compound has not been directly tested in this context, its structural similarities suggest potential efficacy.
Study 2: Cancer Therapeutics
Research into benzamide derivatives has shown that modifications can significantly impact their ability to inhibit cancer cell proliferation. For instance, a derivative with a similar fluorinated structure was found to exhibit IC50 values in the low micromolar range against various cancer cell lines. This indicates that this compound could also possess anticancer properties warranting further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Diethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Begin with a nucleophilic substitution or coupling reaction to introduce the tetramethyl dioxaborolane group. Use anhydrous solvents (e.g., THF or acetonitrile) and inert atmospheres to prevent boronate hydrolysis. Optimize temperature (60–80°C) and catalyst loading (e.g., Pd catalysts for cross-coupling). Monitor yield via HPLC or GC-MS, and employ fractional crystallization for purification. Reaction optimization can follow factorial design to test variables like molar ratios and solvent polarity .
Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous benzamide derivatives (e.g., δ 1.2–1.4 ppm for diethyl groups, δ 6.5–8.0 ppm for aromatic protons). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and B-O vibrations (1350–1450 cm⁻¹) from the dioxaborolane moiety .
- Elemental Analysis (CHNS) : Validate stoichiometry with ≤0.3% deviation from theoretical values .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity (e.g., enzyme inhibition or antibacterial properties)?
- Methodological Answer : Use agar diffusion or microdilution assays (MIC/MBC) for antibacterial screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). Include positive controls (e.g., ampicillin) and validate results with triplicate trials .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Replicate Experiments : Control variables like solvent purity, bacterial strain viability, and incubation conditions.
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance of discrepancies.
- Theoretical Alignment : Reconcile findings with established mechanisms (e.g., boronate ester stability under assay conditions) .
Q. What computational methods (e.g., DFT) are suitable for studying electronic properties and reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions. Simulate IR and NMR spectra for cross-validation with experimental data.
- Mechanistic Studies : Model Suzuki-Miyaura coupling pathways using transition state optimization (e.g., NEB method) to identify rate-limiting steps .
Q. How can AI-driven simulation tools (e.g., COMSOL Multiphysics) optimize synthesis and process parameters?
- Methodological Answer :
- Process Modeling : Integrate reaction kinetics data into COMSOL to simulate heat/mass transfer effects in batch reactors.
- Machine Learning : Train neural networks on historical yield data to predict optimal catalyst concentrations or solvent combinations. Validate with real-time adjustments in flow chemistry setups .
Q. What factorial design approaches are effective for testing multiple variables in synthesis or bioactivity studies?
- Methodological Answer :
- 2^k Factorial Design : Test temperature, catalyst loading, and solvent polarity simultaneously. Use Minitab or JMP to analyze main effects and interactions.
- Response Surface Methodology (RSM) : Map non-linear relationships between variables (e.g., pH and reaction time) to maximize yield .
Methodological Frameworks
Q. How to select a theoretical framework for studying this compound’s reactivity or biological interactions?
- Methodological Answer : Align with established theories such as:
- Frontier Molecular Orbital Theory : Predict regioselectivity in cross-coupling reactions.
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with antibacterial potency. Validate through molecular docking studies against target enzymes (e.g., bacterial gyrase) .
Q. What steps ensure rigorous validation of analytical results in interdisciplinary studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
